molecular formula C9H9BrF2O B2862306 1-(3-Bromophenyl)-2,2-difluoropropan-1-ol CAS No. 2022269-20-9

1-(3-Bromophenyl)-2,2-difluoropropan-1-ol

Cat. No. B2862306
CAS RN: 2022269-20-9
M. Wt: 251.071
InChI Key: OWQNUALKQFFQJO-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, molecular weight, and structural formula .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The synthesis process can be analyzed by studying the reaction mechanisms, the reagents used, the conditions under which the reactions occur, and the yield of the product.


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry . These techniques provide information about the connectivity of atoms in the molecule, the types of bonds present, and the spatial arrangement of atoms .


Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various experimental techniques. The type of reactions that a compound undergoes can provide information about its chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .

Scientific Research Applications

Pharmacokinetic Studies

This compound has been used in pharmacokinetic studies, particularly in the characterization of 1-(3’-bromophenyl)-heliamine (BH), an anti-arrhythmias agent . The study focused on the pharmacokinetic characterization of BH and the identification of its metabolites .

Metabolite Identification

The compound is used in the identification of metabolites both in vitro and in vivo . A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .

Absorption and Metabolism Studies

The compound is used in absorption and metabolism studies of BH in vitro and in vivo . These studies provide guidance for future in-depth studies on this compound .

Synthesis of Monoisomeric Phthalocyanines

The compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines . These are large, planar molecules used in dyes and pigments .

Synthesis of Phthalocyanine-Fullerene Dyads

The compound is also used in the synthesis and characterization of phthalocyanine-fullerene dyads . These are complex molecules with potential applications in organic solar cells .

Crystal Structure Determination

The compound is used in the determination of crystal structures . Single crystals of a related compound were analyzed by X-ray diffraction to determine the compound structure .

Safety and Hazards

The safety and hazards associated with a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and precautions that should be taken when handling it .

Future Directions

Future directions could involve further studies to explore new synthesis methods, discover new reactions, or find new applications for the compound .

properties

IUPAC Name

1-(3-bromophenyl)-2,2-difluoropropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-9(11,12)8(13)6-3-2-4-7(10)5-6/h2-5,8,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQNUALKQFFQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)Br)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-2,2-difluoropropan-1-ol

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